Encaleret sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Encaleret sulfate is an investigational oral therapy primarily studied for its potential to treat autosomal dominant hypocalcemia type 1 (ADH1). This rare, inherited disease is characterized by abnormally low serum calcium and high urine calcium levels due to gain-of-function mutations in the calcium sensing receptor (CaSR) .

Preparation Methods

The synthetic routes and reaction conditions for encaleret sulfate are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the incorporation of specific functional groups to achieve the desired molecular structure . Industrial production methods likely involve optimization of these synthetic routes to ensure scalability, purity, and cost-effectiveness.

Chemical Reactions Analysis

Encaleret sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions may involve changes in the oxidation state of the compound, affecting its pharmacological properties.

Substitution Reactions: These reactions involve the replacement of one functional group with another, potentially altering the compound’s activity and stability.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Encaleret sulfate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying the interactions of small molecules with the calcium sensing receptor.

Biology: this compound is used to investigate the physiological and pathological roles of the calcium sensing receptor in various biological systems.

Mechanism of Action

Encaleret sulfate exerts its effects by selectively antagonizing the calcium sensing receptor (CaSR). This receptor plays a crucial role in regulating parathyroid hormone secretion and renal calcium reabsorption. By inhibiting the CaSR, this compound increases serum calcium levels and decreases urine calcium excretion, thereby addressing the underlying cause of ADH1 .

Comparison with Similar Compounds

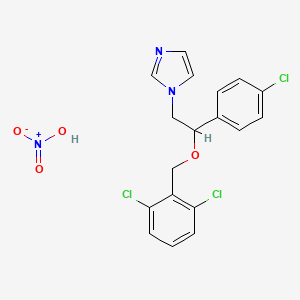

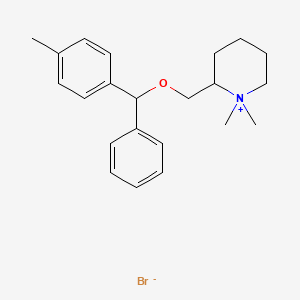

Encaleret sulfate is unique compared to other compounds targeting the calcium sensing receptor due to its specific molecular structure and mechanism of action. Similar compounds include:

Cinacalcet: Another CaSR antagonist used to treat secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma.

Etelcalcetide: A peptide-based CaSR agonist used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis.

This compound’s distinct advantage lies in its oral administration and targeted approach to treating ADH1, making it a promising candidate for future therapeutic development .

Properties

CAS No. |

1214922-52-7 |

|---|---|

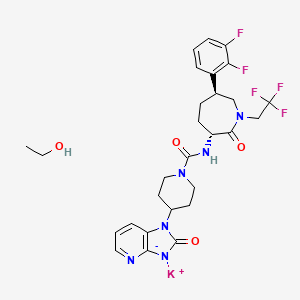

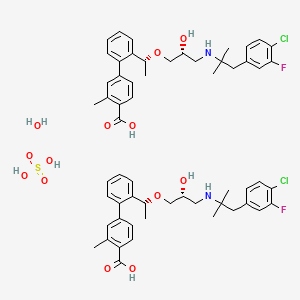

Molecular Formula |

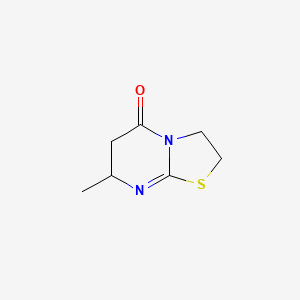

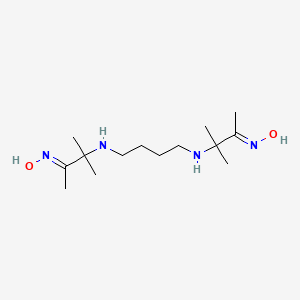

C58H70Cl2F2N2O13S |

Molecular Weight |

1144.1 g/mol |

IUPAC Name |

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid;hydrate |

InChI |

InChI=1S/2C29H33ClFNO4.H2O4S.H2O/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4;/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4);1H2/t2*19-,22-;;/m11../s1 |

InChI Key |

NOJBHZIZNPMQRT-CBASKZFISA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

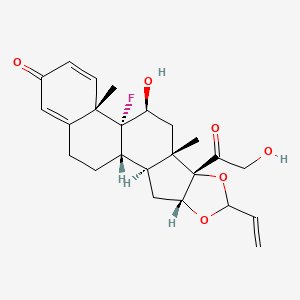

![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)